molecular formula C23H24N4O2S2 B11490092 7-(diethylamino)-5-(3,4-dimethoxyphenyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(diethylamino)-5-(3,4-dimethoxyphenyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11490092
M. Wt: 452.6 g/mol
InChI Key: CXIKLBLJAZPHSW-UHFFFAOYSA-N
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Description

7-(DIETHYLAMINO)-5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as diethylamino, dimethoxyphenyl, and phenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIETHYLAMINO)-5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a cyclization reaction involving appropriate reagents and catalysts.

    Introduction of Substituents: The diethylamino, dimethoxyphenyl, and phenyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(DIETHYLAMINO)-5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

7-(DIETHYLAMINO)-5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(DIETHYLAMINO)-5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures.

    Phenyl Substituted Compounds: Compounds with phenyl groups attached to the core structure.

    Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl substituents.

Uniqueness

7-(DIETHYLAMINO)-5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C23H24N4O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

7-(diethylamino)-5-(3,4-dimethoxyphenyl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C23H24N4O2S2/c1-5-26(6-2)21-19-22(27(23(30)31-19)16-10-8-7-9-11-16)25-20(24-21)15-12-13-17(28-3)18(14-15)29-4/h7-14H,5-6H2,1-4H3

InChI Key

CXIKLBLJAZPHSW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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